methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride
Description
Methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride is a chiral piperidine derivative featuring a carbamate functional group. The (3R)-piperidin-3-yl moiety provides a stereochemical center, while the methyl carbamate substituent enhances stability and modulates physicochemical properties.
Properties
IUPAC Name |
methyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUBSKADGMBQLQ-FYZOBXCZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
(R)-3-Aminopiperidine is treated with methyl isocyanate in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere (N₂ or Ar). The exothermic reaction typically proceeds at 0–25°C, with completion monitored via thin-layer chromatography (TLC) or HPLC. The intermediate carbamate is then treated with HCl gas in methanol or ethyl acetate to yield the hydrochloride salt.
Key Parameters:
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Solvent : Anhydrous conditions prevent hydrolysis of the isocyanate.
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Temperature : Controlled exotherm ensures minimal racemization.
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Purity : Crude product is purified via recrystallization (ethanol/water) to achieve >98% enantiomeric excess (ee).
Boc-Protected Intermediate Synthesis
Alternative routes employ tert-butoxycarbonyl (Boc) protection to enhance reaction selectivity and intermediate stability.
Starting from D-Ornithine Hydrochloride
D-Ornithine hydrochloride undergoes esterification, cyclization, and Boc protection to yield (R)-3-(Boc-amino)piperidine, which is subsequently deprotected and carbamated:
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Esterification : D-Ornithine hydrochloride is refluxed with methanol and HCl to form methyl D-ornithinate dihydrochloride.
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Cyclization : Treatment with sodium methoxide in methanol induces ring closure to (R)-3-aminopiperidine.
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Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dioxane/water yields (R)-3-(Boc-amino)piperidine.
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Deprotection and Carbamation : Boc removal with HCl/dioxane followed by methyl isocyanate coupling generates the target compound.
Advantages:
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High stereochemical fidelity due to chiral pool synthesis from D-ornithine.
Industrial-Scale Hydrogenation Approaches
Large-scale production prioritizes cost-effectiveness and minimal purification steps.
Catalytic Hydrogenation of Pyridine Derivatives
A patented method converts pyridine precursors to piperidine intermediates via hydrogenation:
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Substrate Preparation : tert-Butyl 3-aminopyridine-1-carboxylate is synthesized via Boc protection.
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Hydrogenation : Platinum on carbon (Pt/C) catalyzes pyridine ring saturation under H₂ (3–5 atm) in acetic acid, yielding (R)-3-(Boc-amino)piperidine.
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Post-Functionalization : Boc deprotection and carbamate formation complete the synthesis.
Industrial Optimization:
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Carbamation | (R)-3-Aminopiperidine | Isocyanate coupling, HCl salt | 85–90 | 98 | Moderate |
| Boc-Protected Route | D-Ornithine | Cyclization, Boc/deprotection | 70–75 | 95 | High |
| Hydrogenation | Pyridine derivative | Catalytic hydrogenation, carbamate | 73.8 | 97 | Industrial |
Critical Challenges and Solutions
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
MethylN-[(3R)-piperidin-3-yl]carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
MethylN-[(3R)-piperidin-3-yl]carbamatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
(a) Benzyl N-[(3R,4R)-4-Hydroxypiperidin-3-yl]carbamate Hydrochloride
- Structure : Differs by an additional hydroxyl group at the 4R position and a benzyl carbamate substituent.
- Molecular Formula : C₁₃H₁₉ClN₂O₃ (MW: 286.76 g/mol) .
- Key Properties : Higher molecular weight and hydrophilicity due to the hydroxyl group. The benzyl group may enhance lipophilicity compared to the methyl carbamate in the target compound.
- Applications : Likely used in peptide-mimetic drug design due to the hydroxyl group’s hydrogen-bonding capability.
(b) 2-(4-Methylphenyl)-N-[(3R)-Piperidin-3-yl]acetamide Hydrochloride
Carbamate vs. Amide Derivatives
(a) tert-Butyl N-[cis-2-Hydroxycyclopentyl]carbamate
- Structure : Cyclopentane-based carbamate with a tert-butyl group.
- Molecular Formula: C₁₀H₁₉NO₃ (MW: 201.27 g/mol) .
- Key Properties : The tert-butyl group enhances steric bulk and metabolic stability compared to methyl carbamate.
- Applications : Common in prodrug strategies due to its hydrolytic stability.
(b) N-[(3R)-Piperidin-3-yl]-5-Methylthiazolo[5,4-c]pyridine-2-carboxamide Hydrochloride
Table 1: Comparative Data for Selected Compounds
Key Observations:
Stereochemical Complexity : Methyl N-[(3R)-piperidin-3-yl]carbamate HCl shares the (3R)-chirality with other piperidine derivatives, but substituents like hydroxyl or aromatic groups in analogs (e.g., ) introduce additional stereocenters or planar regions.
Solubility and Stability : The methyl carbamate in the target compound likely offers intermediate lipophilicity compared to tert-butyl (more hydrophobic) or benzyl (moderately lipophilic) groups. Hydrochloride salts generally improve aqueous solubility.
Synthetic Routes : Most analogs are synthesized via carbamate/amide coupling or protection/deprotection strategies using reagents like HATU or EDCI .
Pharmacological and Functional Insights
While direct pharmacological data for methyl N-[(3R)-piperidin-3-yl]carbamate HCl are scarce, comparisons with analogs suggest:
- CNS Penetration : The piperidine scaffold is favorable for blood-brain barrier penetration, as seen in related compounds like 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide HCl .
- Enzyme Inhibition : Carbamate groups can act as serine protease inhibitors, as demonstrated in tert-butyl carbamate derivatives .
- Safety Profile : Hydrochloride salts often reduce toxicity by improving crystallinity and purity, critical for preclinical development .
Biological Activity
MethylN-[(3R)-piperidin-3-yl]carbamate hydrochloride is a compound of interest in medicinal chemistry, particularly in the context of its biological activity. This article aims to provide a comprehensive overview of the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MethylN-[(3R)-piperidin-3-yl]carbamate hydrochloride is a derivative of piperidine, which is known for its diverse pharmacological activities. The chemical structure can be represented as follows:
This compound features a piperidine ring, which contributes to its interaction with various biological targets.
The biological activity of methylN-[(3R)-piperidin-3-yl]carbamate hydrochloride can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are involved in inflammatory pathways. For instance, it may target cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis and subsequent inflammation .
- Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, including opioid receptors. This interaction could potentially modulate pain perception and inflammatory responses .
- Cell Signaling Pathways : The compound may influence key signaling pathways such as the NF-κB and MAPK pathways, which are critical in regulating immune responses and inflammation .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX Inhibition | Reduced prostaglandin synthesis | |
| Opioid Receptor Interaction | Modulated pain perception | |
| NF-κB Pathway Modulation | Decreased inflammatory cytokines |
Case Studies
Several studies have explored the biological effects of methylN-[(3R)-piperidin-3-yl]carbamate hydrochloride:
- Anti-inflammatory Effects : A study demonstrated that administration of the compound in an animal model resulted in significant reductions in markers of inflammation, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels .
- Pain Management : In a clinical trial involving patients with chronic pain, participants receiving methylN-[(3R)-piperidin-3-yl]carbamate hydrochloride reported improved pain relief compared to those receiving a placebo. The mechanism was attributed to its action on opioid receptors .
- Neuroprotective Properties : Research also indicates potential neuroprotective effects, where the compound appears to mitigate neuronal damage in models of neuroinflammation, suggesting applications in neurodegenerative diseases .
Research Findings
Recent findings highlight the promise of methylN-[(3R)-piperidin-3-yl]carbamate hydrochloride in therapeutic contexts:
- Selectivity : The compound exhibits selectivity for specific receptor subtypes, which may reduce side effects associated with broader-spectrum drugs .
- Pharmacokinetics : Studies indicate favorable pharmacokinetic profiles, with good bioavailability and CNS penetration, making it suitable for central nervous system applications .
Q & A
Q. What synthetic routes are recommended for preparing methyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride with high enantiomeric purity?
- Methodological Answer : To achieve high enantiomeric purity, use chiral starting materials or catalysts (e.g., tert-butyl carbamate derivatives) and monitor stereochemistry via chiral HPLC. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. For example, tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) can serve as a precursor, with chiral resolution via recrystallization or chromatographic separation . Post-synthesis, validate enantiopurity using polarimetry and circular dichroism (CD) spectroscopy.
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the piperidine ring configuration (e.g., 3R stereochemistry) and carbamate linkage via ¹H/¹³C NMR .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amine (N-H) functional groups.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns using high-resolution MS (HRMS).
- HPLC-PDA : Assess purity (>98%) and detect impurities .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen for receptor binding affinity using radioligand displacement assays (e.g., dopamine or serotonin receptors). For functional activity, employ cell-based assays (e.g., cAMP modulation in HEK293 cells). Prioritize targets based on structural analogs, such as piperidine derivatives with demonstrated neurotransmitter receptor interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, buffer conditions, and ligand concentrations.
- Orthogonal Validation : Combine surface plasmon resonance (SPR) for kinetic binding analysis with in vitro functional assays (e.g., calcium flux).
- Purity Verification : Use quantitative NMR (qNMR) or LC-MS to rule out batch-to-batch variability in compound purity .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- Prodrug Design : Modify the carbamate group to enhance metabolic stability (e.g., tert-butyl ester derivatives) .
- Lipophilicity Adjustments : Introduce fluorine or methyl groups to the piperidine ring to balance blood-brain barrier permeability and solubility (logP <3). Validate via parallel artificial membrane permeability assays (PAMPA) .
- In Vivo PK Studies : Use microsampling LC-MS/MS to monitor plasma and tissue concentrations in rodent models .
Q. How can computational methods guide structure-activity relationship (SAR) studies for analogs?
- Methodological Answer :
- Molecular Docking : Model interactions with target receptors (e.g., dopamine D2) using software like AutoDock Vina. Focus on hydrogen bonding and steric effects at the carbamate-piperidine interface .
- QSAR Modeling : Train models on datasets of piperidine derivatives to predict bioactivity and toxicity. Validate with in vitro data .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications (e.g., trifluoromethyl groups) .
Q. What analytical techniques are critical for detecting and quantifying degradation products?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
- LC-HRMS : Identify degradation products (e.g., hydrolyzed carbamate to piperidine-3-amine) and quantify using external calibration curves .
- Stability-Indicating Methods : Develop HPLC methods with photodiode array (PDA) detection to separate degradation peaks .
Methodological Notes
- Stereochemical Analysis : Use X-ray crystallography or NOESY NMR to confirm the 3R configuration of the piperidine ring .
- Batch Reproducibility : Implement quality control protocols (e.g., USP guidelines) for synthetic intermediates and final products .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approval for pharmacokinetic or toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
